molecular formula C18H24ClNO2 B4034389 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4034389
M. Wt: 321.8 g/mol
InChI Key: QAPNWNUZRUXEPP-UHFFFAOYSA-N
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide is a useful research compound. Its molecular formula is C18H24ClNO2 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.1495567 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Chemical Transformations

Reactions involving compounds with bicyclo[2.2.1]heptane structures, similar to the chemical , have been explored for their unique chemical behaviors. For instance, reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides yielded amino alcohols containing a norbornene fragment and sulfonamide group. The major products were formed through the opening of the oxirane ring, showcasing the potential for synthesizing complex molecules with this backbone structure (Kas’yan et al., 2009).

Structural and Spectral Analysis

The structural elucidation of compounds related to "N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide" has been a focus of several studies. Techniques like 1H and 13C NMR spectroscopy, including DEPT, COSY, NOESY, HMQC, and HMBC, have been employed to determine the product structures of reactions involving bicyclo[2.2.1]heptane derivatives. Such detailed structural analysis aids in understanding the complex chemistry and potential applications of these compounds (Kas’yan et al., 2009).

Applications in Polymerization and Material Science

The bicyclo[2.2.1]heptane structure is also significant in the field of polymerization and material science. For example, the polymerization of bicyclo[2.2.1]hept-2-ene with specific catalysts in the presence of ethene was explored, highlighting the formation of low molecular weight poly(2,3-bicyclo[2.2.1]hept-2-ene) macromonomers. This demonstrates the potential of using such structures in synthesizing new materials with unique properties (Alt & Heitz, 1998).

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2/c1-11(17-9-13-6-7-14(17)8-13)20-18(21)12(2)22-16-5-3-4-15(19)10-16/h3-5,10-14,17H,6-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPNWNUZRUXEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C(C)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide

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